RTI-13951-33 Exhibits Enhanced Aqueous Solubility Compared to the Prototype GPR88 Agonist 2-PCCA
RTI-13951-33 was engineered to overcome the poor aqueous solubility of its predecessor, (1R,2R)-2-PCCA. While the exact quantitative solubility values are not reported in the primary literature, the discovery publication explicitly states that RTI-13951-33 displayed 'enhanced aqueous solubility compared to (1R,2R)-2-PCCA' [1]. This improvement was a key design goal to enable reliable in vivo dosing for behavioral pharmacology studies. The enhanced solubility directly contributes to the compound's utility in formulating consistent and reproducible solutions for intraperitoneal administration.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Enhanced aqueous solubility relative to 2-PCCA (specific numerical values not disclosed in publication) |
| Comparator Or Baseline | (1R,2R)-2-PCCA |
| Quantified Difference | Not numerically quantified; qualitative superiority explicitly reported |
| Conditions | Not specified; general aqueous solubility assessment |
Why This Matters
For laboratories conducting in vivo studies requiring consistent dosing, the enhanced solubility of RTI-13951-33 reduces formulation variability and ensures reliable pharmacokinetic exposure, a critical factor not guaranteed by other GPR88 agonists.
- [1] Jin C, Decker AM, Harris DL, Blough BE. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake. J Med Chem. 2018 Aug 9;61(15):6748-6758. View Source
